

Application Note: Quantification of 1,2,3-Trichloropropane in Water Samples

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Compound of Interest

Compound Name: Trichloropropane

Cat. No.: B3422500

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Abstract

This application note details validated methods for the quantitative analysis of 1,2,3-**trichloropropane** (TCP), a persistent environmental contaminant and likely human carcinogen, in water samples.[1][2][3] The protocols described herein are designed for researchers, scientists, and drug development professionals requiring sensitive and accurate detection of TCP at trace levels. Two primary methodologies are presented: Purge and Trap Gas Chromatography/Mass Spectrometry (P&T-GC/MS) and Continuous Liquid-Liquid Extraction Gas Chromatography/Mass Spectrometry (CLLE-GC/MS). These methods offer low detection limits, meeting the stringent requirements set by regulatory bodies such as the State of California.[1][3] This document provides comprehensive experimental protocols, data presentation in tabular format for easy comparison, and visual workflows to guide the user through the analytical process.

Introduction

1,2,3-**Trichloropropane** (TCP) is a synthetic chlorinated hydrocarbon historically used as an industrial solvent, cleaning agent, and as a component in the manufacturing of other chemicals.[1][4] Its persistence in groundwater and classification as a likely human carcinogen by the U.S. Environmental Protection Agency (EPA) necessitate robust and sensitive analytical methods for its detection and quantification.[1][2][3] This application note addresses the need for reliable analytical standards for TCP quantification, focusing on methods capable of achieving the low parts-per-trillion (ppt) or nanogram-per-liter (ng/L) detection levels required by various regulatory standards.[1][3][5][6]

The primary analytical techniques for TCP quantification in water are Gas Chromatography coupled with Mass Spectrometry (GC/MS), preceded by an appropriate sample concentration technique. This note details two such techniques: Purge and Trap (P&T) and Continuous Liquid-Liquid Extraction (CLLE).

Methods and Protocols

Purge and Trap Gas Chromatography/Mass Spectrometry (P&T-GC/MS)

This method is a widely used technique for the analysis of volatile organic compounds (VOCs) in water.^[7] It involves purging the volatile TCP from the water sample with an inert gas and trapping it on an adsorbent material. The trap is then heated to desorb the TCP into the GC/MS system for analysis.

a. Sample Preparation and Collection:

- Collect water samples in appropriate containers, ensuring no headspace.
- If residual chlorine is present, quench with a suitable agent like sodium thiosulfate.
- Store samples at 4°C and analyze within 14 days of collection.^{[6][8]}
- Spike samples, blanks, and calibration standards with an internal standard, such as 1,2,3-trichloropropane-d5 (TCP-d5).^{[6][8]}

b. Instrumentation:

- Purge and Trap Concentrator: OI Analytical 4760 Eclipse or equivalent.^[1]
- Autosampler: 4100 Water/Soil Sample Processor or equivalent.^[1]
- Gas Chromatograph: Agilent 7890A or equivalent.^[1]
- Mass Spectrometer: Agilent 5975C or equivalent, operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.^{[1][5][6]}

c. P&T-GC/MS Parameters:

Parameter	Value
Purge and Trap	
Sample Volume	10 mL (Modified Method 8260C)[1]
Purge Gas	Helium
Purge Temperature	50°C (Heated Purge)[1]
Purge Time	11 minutes
Desorb Time	0.5 minutes (Modified Method 8260C)[1]
Desorb Temperature	250°C
Bake Temperature	280°C
Gas Chromatograph	
Column	DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness or equivalent
Carrier Gas	Helium
Inlet Temperature	200°C
Oven Program	40°C (hold 2 min), ramp to 240°C at 15°C/min, hold 3 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Acquisition Mode	Selected Ion Monitoring (SIM)
Quantitation Ion (TCP)	110 m/z[1][5]
Qualifier Ions (TCP)	75 m/z, 112 m/z[5]
Internal Standard Ion (TCP-d5)	115 m/z

d. Quality Control:

- Analyze a laboratory reagent blank (LRB) with each batch to ensure no background contamination.[\[6\]](#)[\[8\]](#)
- Perform an initial demonstration of capability (IDOC) by analyzing at least four replicate samples spiked at a known concentration.
- Analyze a laboratory control sample (LCS) with each batch to monitor method performance.
- Monitor the recovery of the internal standard in all samples and standards.

Continuous Liquid-Liquid Extraction Gas Chromatography/Mass Spectrometry (CLLE-GC/MS)

This method is suitable for trace-level analysis and involves the extraction of TCP from a larger volume of water into an organic solvent over an extended period.

a. Sample Preparation and Extraction:

- Collect a 1 L water sample in an amber glass bottle.[\[8\]](#)
- If residual chlorine is present, add 50 mg of sodium sulfite.[\[8\]](#)
- Spike the sample with the internal standard (TCP-d5).[\[8\]](#)
- Extract the sample with methylene chloride for approximately 16 hours using a continuous liquid-liquid extractor.[\[8\]](#)
- After extraction, dry the methylene chloride extract using anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL.[\[8\]](#)

b. Instrumentation:

- Gas Chromatograph: Capable of split/splitless injection.
- Mass Spectrometer: Ion trap or quadrupole mass spectrometer operated in a sensitive mode (e.g., SIS for ion trap, SIM for quadrupole).[\[6\]](#)[\[8\]](#)

c. GC/MS Parameters:

Parameter	Value
Gas Chromatograph	
Column	DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent
Carrier Gas	Helium
Inlet Temperature	250°C
Oven Program	35°C (hold 5 min), ramp to 150°C at 10°C/min, then to 280°C at 20°C/min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Acquisition Mode	Selected Ion Storage (SIS) or Selected Ion Monitoring (SIM)[6][8]
Quantitation Ion (TCP)	110 m/z
Qualifier Ions (TCP)	75 m/z, 112 m/z
Internal Standard Ion (TCP-d5)	115 m/z

Quantitative Data Summary

The following tables summarize the quantitative performance data for the described methods.

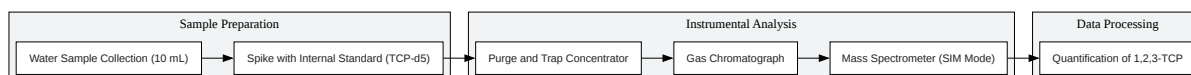
Table 1: P&T-GC/MS Method Performance

Parameter	Result	Reference
Method Detection Limit (MDL)	0.543 ng/L (ppt)	[5]
Reporting Limit (RL)	5 ng/L (ppt)	[1][6]
Linear Calibration Range	5 - 500 ng/L (ppt)	[1][6]
Accuracy (% Recovery)	95 - 103%	[7]
Precision (%RSD)	< 15%	[1]

Table 2: CLLE-GC/MS Method Performance

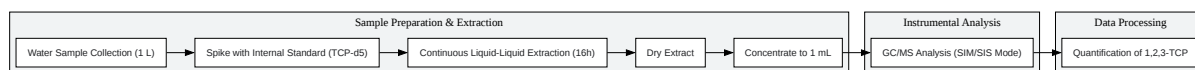
Parameter	Result	Reference
Method Detection Limit (MDL)	< 1.7 ng/L (ppt)	[8]
Reporting Limit (RL)	5.0 ng/L (ppt)	[8]
Linear Calibration Range	5.0 - 500 ng/L (ppt)	[8]
Accuracy (% Recovery)	80 - 120%	[8]
Precision (%RSD)	≤ 20%	[8]

Visualizations



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Caption: Experimental workflow for P&T-GC/MS analysis of 1,2,3-TCP.



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Caption: Experimental workflow for CLLE-GC/MS analysis of 1,2,3-TCP.

Conclusion

The analytical methods detailed in this application note provide robust and sensitive protocols for the quantification of 1,2,3-**trichloropropane** in water samples. Both P&T-GC/MS and CLLE-GC/MS are capable of achieving the low detection limits required for regulatory compliance and environmental monitoring. The choice of method may depend on available instrumentation, sample throughput requirements, and the desired level of sensitivity. By following the detailed protocols and quality control measures outlined, researchers can obtain accurate and precise data on TCP concentrations.

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